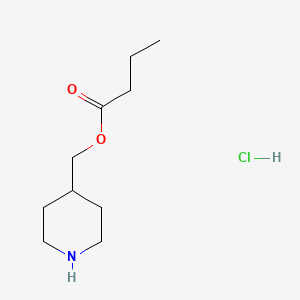![molecular formula C17H29N3O B14217982 N~1~-[2-(Morpholin-4-yl)ethyl]-N~2~-(3-phenylpropyl)ethane-1,2-diamine CAS No. 627523-65-3](/img/structure/B14217982.png)
N~1~-[2-(Morpholin-4-yl)ethyl]-N~2~-(3-phenylpropyl)ethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-[2-(Morpholin-4-yl)ethyl]-N~2~-(3-phenylpropyl)ethane-1,2-diamine is a complex organic compound that features both morpholine and phenylpropyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[2-(Morpholin-4-yl)ethyl]-N~2~-(3-phenylpropyl)ethane-1,2-diamine typically involves multi-step organic reactions. One common method includes the reaction of 2-(morpholin-4-yl)ethanamine with 3-phenylpropylamine under controlled conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N~1~-[2-(Morpholin-4-yl)ethyl]-N~2~-(3-phenylpropyl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while reduction may yield alkanes or amines.
Scientific Research Applications
N~1~-[2-(Morpholin-4-yl)ethyl]-N~2~-(3-phenylpropyl)ethane-1,2-diamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-[2-(Morpholin-4-yl)ethyl]-N~2~-(3-phenylpropyl)ethane-1,2-diamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-Ethyl-2-morpholin-4-ylethanamine
- 2-(Morpholin-4-yl)ethane-1-thiol
- 2-{[2-(Morpholin-4-yl)ethyl]amino}pyridine-3-carbonitrile
Uniqueness
N~1~-[2-(Morpholin-4-yl)ethyl]-N~2~-(3-phenylpropyl)ethane-1,2-diamine is unique due to its specific combination of morpholine and phenylpropyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
627523-65-3 |
|---|---|
Molecular Formula |
C17H29N3O |
Molecular Weight |
291.4 g/mol |
IUPAC Name |
N'-(2-morpholin-4-ylethyl)-N-(3-phenylpropyl)ethane-1,2-diamine |
InChI |
InChI=1S/C17H29N3O/c1-2-5-17(6-3-1)7-4-8-18-9-10-19-11-12-20-13-15-21-16-14-20/h1-3,5-6,18-19H,4,7-16H2 |
InChI Key |
QTPPFHHNTOLFAI-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCNCCNCCCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


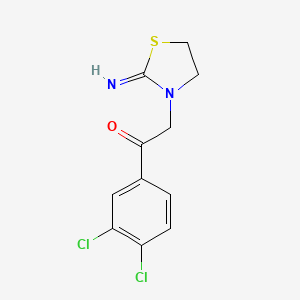
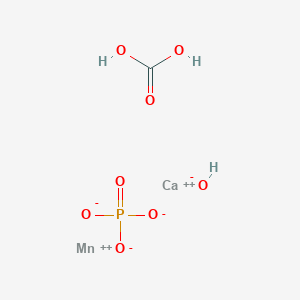

![4-[4-(Methanesulfonyl)-6-(thiophen-2-yl)pyrimidin-2-yl]morpholine](/img/structure/B14217921.png)
![(Tetrazolo[1,5-a]quinoxalin-4(5H)-ylidene)propanedinitrile](/img/structure/B14217924.png)
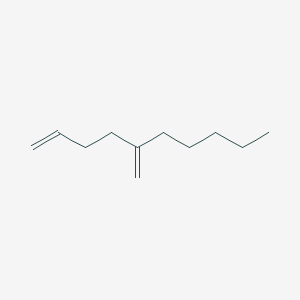
![[(1-Hydroxypropan-2-yl)oxy]acetic acid](/img/structure/B14217933.png)

![2-Amino-5-chloro-N-[4-(propan-2-yl)phenyl]benzene-1-carbothioamide](/img/structure/B14217948.png)
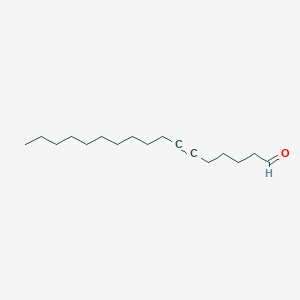
![3-Bromo-2-methoxy-5-{(E)-[(4-methoxyphenyl)imino]methyl}phenol](/img/structure/B14217967.png)

![Bis(trimethylsilyl) [cyclohexyl(difluoro)methyl]phosphonate](/img/structure/B14217975.png)
